
1,2,3-Tris(decyloxy)-5-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is an organic compound characterized by the presence of three decyloxy groups and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene typically involves the following steps:
Preparation of 1,2,3-Tris(decyloxy)benzene: This intermediate can be synthesized by reacting 1,2,3-trihydroxybenzene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Introduction of the Isocyanate Group: The final step involves the conversion of 1,2,3-Tris(decyloxy)benzene to this compound. This can be achieved by reacting the intermediate with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tris(decyloxy)-5-isocyanatobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Polyurethanes: Resulting from polymerization reactions.
Aplicaciones Científicas De Investigación
1,2,3-Tris(decyloxy)-5-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(decyloxy)-5-isocyanatobenzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, making it useful in various chemical and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Tris(methoxy)-5-isocyanatobenzene: Similar structure but with methoxy groups instead of decyloxy groups.
1,2,3-Tris(ethoxy)-5-isocyanatobenzene: Similar structure but with ethoxy groups instead of decyloxy groups.
1,2,3-Tris(butyloxy)-5-isocyanatobenzene: Similar structure but with butyloxy groups instead of decyloxy groups.
Uniqueness
1,2,3-Tris(decyloxy)-5-isocyanatobenzene is unique due to the presence of long-chain decyloxy groups, which can impart distinct physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
652903-51-0 |
|---|---|
Fórmula molecular |
C37H65NO4 |
Peso molecular |
587.9 g/mol |
Nombre IUPAC |
1,2,3-tris-decoxy-5-isocyanatobenzene |
InChI |
InChI=1S/C37H65NO4/c1-4-7-10-13-16-19-22-25-28-40-35-31-34(38-33-39)32-36(41-29-26-23-20-17-14-11-8-5-2)37(35)42-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
Clave InChI |
ZPQWVWUDYFHZLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
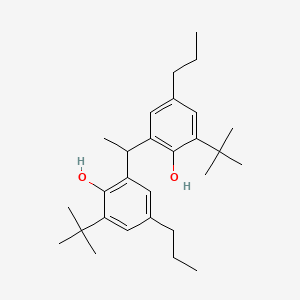
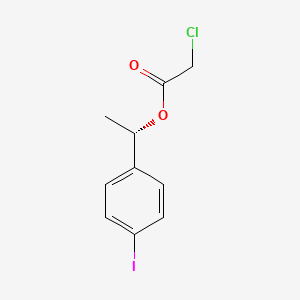
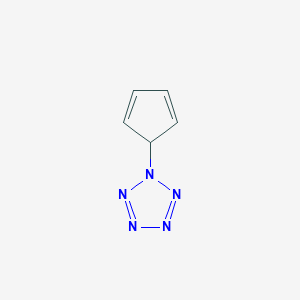
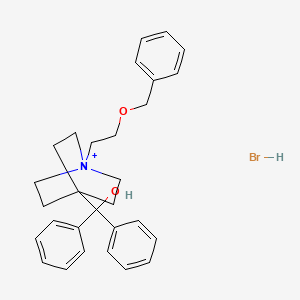
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)

![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
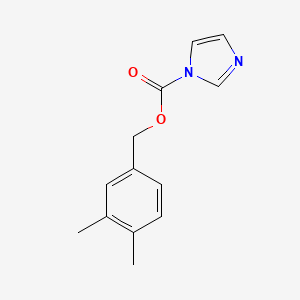
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
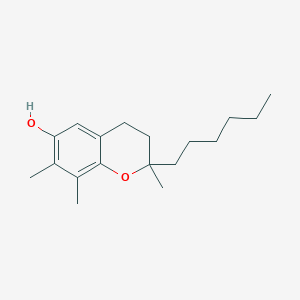
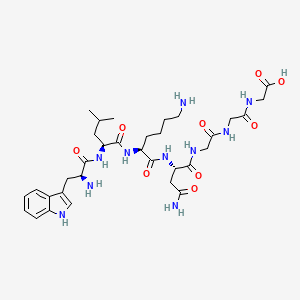

![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
